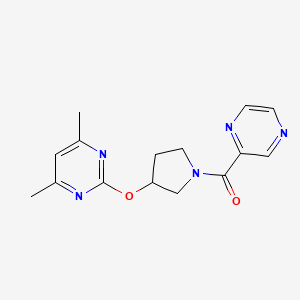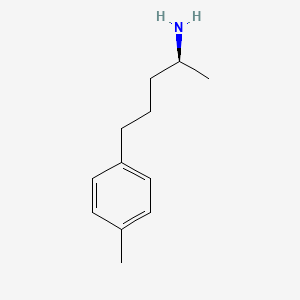
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a synthetic organic compound that incorporates a unique arrangement of functional groups Its structure consists of a pyrazole ring, a pyridazine ring, and a trifluoromethyl phenyl group attached to a piperazine ring via a methanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multiple steps, incorporating sequential reactions to build the compound's intricate structure. A general synthetic route includes:
Preparation of the pyrazole and pyridazine intermediates through cyclization reactions of suitable precursors.
Formation of the trifluoromethyl phenyl-substituted piperazine ring using aromatic substitution reactions.
Coupling of the intermediate units through condensation or carbonylation reactions to form the final compound.
Industrial Production Methods: Industrial production might involve scalable processes such as:
Continuous flow synthesis to enhance efficiency.
Catalytic processes to reduce energy consumption and improve yields.
Optimization of solvents and reagents to minimize waste and adhere to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions it Undergoes: The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone can undergo several types of chemical reactions:
Oxidation: Formation of oxidized products by reacting with strong oxidizing agents.
Reduction: Conversion to reduced forms with the help of reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Agents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving halogenation reagents, Friedel-Crafts catalysts.
Major Products Formed:
Hydroxylated derivatives from oxidation.
Aminated derivatives from reduction.
Halo or alkyl substituted products from substitution reactions.
Scientific Research Applications
Chemistry: Serves as a building block in synthesizing complex molecules for material science, including polymers and advanced materials.
Biology: Used in bioorganic chemistry for designing ligands and inhibitors targeting specific enzymes and receptors.
Medicine: Explored for its potential in drug development, particularly in creating pharmaceuticals targeting central nervous system disorders, owing to its complex structure and functional diversity.
Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals, dyes, and pigments.
Mechanism of Action
Molecular Targets and Pathways:
The compound's interaction with biological molecules often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.
Targets might include G-protein coupled receptors, ion channels, and enzymes, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Other Compounds:
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone: Lacks the trifluoromethyl group, impacting its biological activity and pharmacokinetics.
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone: Substitution with chlorine alters electronic properties and reactivity.
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-nitrophenyl)piperazin-1-yl)methanone: The nitro group introduces different reactivity patterns and potential biological activities.
Uniqueness:
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.
Presence of multiple heterocycles (pyrazole and pyridazine) provides diverse reactive sites and potential for interaction with various biological targets.
Properties
IUPAC Name |
(6-pyrazol-1-ylpyridazin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)14-3-1-4-15(13-14)26-9-11-27(12-10-26)18(29)16-5-6-17(25-24-16)28-8-2-7-23-28/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUKBHNWOGXLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2763484.png)
![N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2763485.png)
![(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2763486.png)
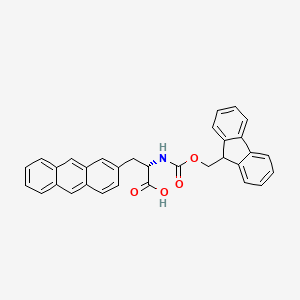
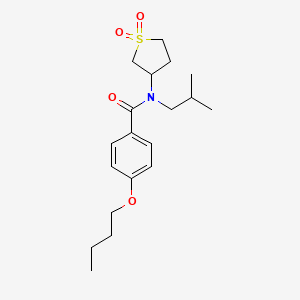

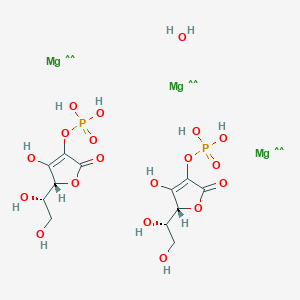
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2763494.png)
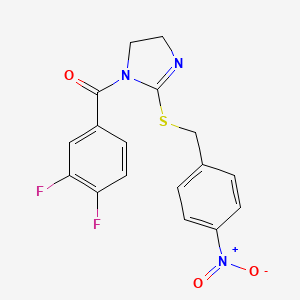

![Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763504.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763505.png)
